{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate
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Description
“{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate” is a derivative of 7-oxanorbornanes (also known as 7-oxabicyclo[2.2.1]heptanes), which are found in nature and have interesting biological activity . These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Synthesis Analysis
The most common method to prepare 7-oxabicyclo[2.2.1]heptanes is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . There are also several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Molecular Structure Analysis
The molecular structure of 7-oxabicyclo[2.2.1]heptane derivatives is characterized by a bicyclic structure . This structure allows for the generation of a wide chemodiversity in a highly stereoselective manner .Chemical Reactions Analysis
7-Oxanorbornanes can generate useful polymers upon oxa ring openings . They have also been used in radical-induced alkene polymerizations . Due to their bicyclic structure, they permit the generation of a wide chemodiversity in a highly stereoselective manner .Mechanism of Action
properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-13(9,10)11-5-6-4-7-2-3-8(6)12-7/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUQWQNPMYQLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC2CCC1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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